

6-Oxoheptanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Oxoheptanoic acid

Cat. No.: B047756

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This technical guide provides an in-depth overview of **6-oxoheptanoic acid**, a bifunctional organic compound with applications in chemical synthesis and bioconjugation. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical biology.

Chemical Identity and Molecular Structure

6-Oxoheptanoic acid, also known as 5-acetylvaleric acid, is a carboxylic acid containing a ketone functional group.^{[1][2]} Its bifunctional nature makes it a useful building block and linker in organic synthesis.

The definitive identifier for this compound is its CAS Registry Number.

CAS Number: 3128-07-2^{[1][2][3][4][5]}

The molecular structure of **6-oxoheptanoic acid** is characterized by a six-carbon chain with a carboxylic acid group at one terminus and a ketone group on the sixth carbon.

Molecular Formula: C₇H₁₂O₃^{[2][3][4]}

Molecular Weight: 144.17 g/mol ^{[1][2]}

Chemical Structure Representations:

- Linear Formula: CH₃CO(CH₂)₄CO₂H^[1]

- SMILES: CC(=O)CCCCC(=O)O[\[5\]](#)
- InChI: 1S/C7H12O3/c1-6(8)4-2-3-5-7(9)10/h2-5H2,1H3,(H,9,10)[\[2\]](#)[\[3\]](#)[\[5\]](#)
- InChIKey: IZOQMUVIDMLRDC-UHFFFAOYSA-N[\[2\]](#)[\[3\]](#)[\[5\]](#)

Physicochemical Properties

The physical and chemical properties of **6-oxoheptanoic acid** are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

Property	Value	Source(s)
Physical State	Solid	[1]
Appearance	Transparent liquid (above melting point)	
Melting Point	32-37 °C	[1]
Boiling Point	158-162 °C at 9 mmHg138-140 °C at 1.5 mmHg112-120 °C at 1 Torr	[1]
Density	1.059 g/mL at 25 °C	[1]
Water Solubility	Soluble	
Flash Point	>110 °C (>230 °F)	

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **6-oxoheptanoic acid**. Below is a summary of available spectroscopic data.

Spectroscopic Technique	Data Availability and Source
^1H NMR	Spectrum available from SpectraBase.[5] The solvent used is typically CDCl_3 . [5]
^{13}C NMR	Data available from PubChem.[1]
Mass Spectrometry (MS)	GC-MS data is available.[1][4] Electron ionization mass spectra can be found in the NIST WebBook.[3]
Infrared Spectroscopy (IR)	FTIR spectra are available.[1] The gas-phase IR spectrum is available from the NIST WebBook.[2]

Applications in Research and Development

6-Oxoheptanoic acid serves as a versatile reagent in several areas of chemical and pharmaceutical research.

- **Synthesis of Penicillins:** It is used as a reagent in the synthesis of novel penicillins that feature keto acids as side chains.
- **Bioconjugation:** Due to its ketone functional group, it can be employed as a linker for the conjugation of hydrazide derivatives to proteins.[1] This is a key application in the development of antibody-drug conjugates and other targeted therapies.
- **Chemical Synthesis:** It is a starting material for the synthesis of more complex molecules, such as N-(2-propynyl)-6-oxoheptanamide and derivatives of adenosine triphosphate.[1]

Experimental Protocols

The following sections outline general experimental protocols relevant to the synthesis and analysis of **6-oxoheptanoic acid**. These are intended as a guide and may require optimization for specific experimental contexts.

Synthesis of 6-Oxoheptanoic Acid (Illustrative Protocol)

A specific, detailed synthesis protocol for **6-oxoheptanoic acid** is not readily available in the provided search results. However, a plausible route can be adapted from the synthesis of similar compounds, such as 7-chloro-2-oxoheptanoic acid, which involves a Grignard reaction followed by hydrolysis.[6]

Reaction Scheme:

- **Grignard Reagent Formation:** A suitable halo-ester (e.g., a 5-halopentanoate ester) is reacted with magnesium turnings in an ether solvent (like diethyl ether or THF) to form the corresponding Grignard reagent.
- **Reaction with an Acetylating Agent:** The Grignard reagent is then reacted with an acetylating agent, such as acetyl chloride or acetic anhydride, at low temperatures (e.g., 0 °C).
- **Hydrolysis:** The resulting intermediate is hydrolyzed with an aqueous acid (e.g., dilute HCl) to yield **6-oxoheptanoic acid**. [6]
- **Purification:** The crude product can be purified by extraction and subsequent distillation or recrystallization.

Spectroscopic Analysis

The following is a general procedure for obtaining an NMR spectrum of **6-oxoheptanoic acid**, based on standard NMR guidelines.[7]

- **Sample Preparation:** Dissolve approximately 5-10 mg of **6-oxoheptanoic acid** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[5]
- **Instrument Setup:**
 - Set the spectrometer to the appropriate field strength (e.g., 400 or 500 MHz).
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal resolution.
- **Data Acquisition:**

- Acquire a ^1H NMR spectrum. Key signals would include a singlet for the methyl protons, multiplets for the methylene protons, and a broad singlet for the carboxylic acid proton.
- Acquire a ^{13}C NMR spectrum. Expected signals would include peaks for the carbonyl carbons (ketone and carboxylic acid), the methyl carbon, and the methylene carbons.
- Data Processing:
 - Apply Fourier transformation to the raw data.
 - Phase the spectrum and perform baseline correction.
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
 - Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

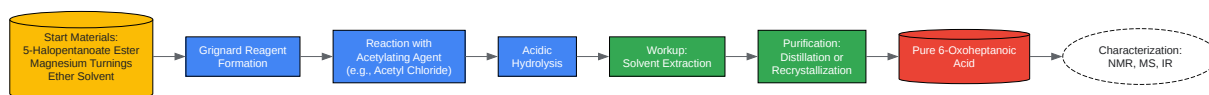
This protocol outlines a general approach for the analysis of **6-oxoheptanoic acid** by mass spectrometry, particularly GC-MS.[\[8\]](#)[\[9\]](#)

- Sample Preparation:
 - For GC-MS, the sample may need to be derivatized to increase its volatility (e.g., by esterification of the carboxylic acid).
 - Dissolve the sample in a suitable volatile solvent.
- Instrumental Analysis (GC-MS):
 - Inject the sample into the gas chromatograph. The GC will separate the components of the sample based on their boiling points and interactions with the column stationary phase.
 - The separated components then enter the mass spectrometer.
 - In the mass spectrometer, the molecules are ionized (e.g., by electron impact).
 - The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
- Data Analysis:

- The resulting mass spectrum will show the molecular ion peak (if stable enough) and a series of fragment ion peaks.
- The fragmentation pattern can be used to confirm the structure of the molecule. The NIST Mass Spectral Library can be a valuable resource for comparing the obtained spectrum with known spectra.[3]

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of **6-oxoheptanoic acid**, as described in the illustrative protocol.



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Caption: A generalized workflow for the synthesis and purification of **6-oxoheptanoic acid**.

Safety Information

6-Oxoheptanoic acid is classified as a corrosive substance.[1]

- Hazard Statements: H314 - Causes severe skin burns and eye damage.[1]
- GHS Pictograms: GHS05 (Corrosion).[1]
- Precautionary Statements: Standard precautions for handling corrosive materials should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). Work should be conducted in a well-ventilated area or a fume hood.[1]

This document is intended for informational purposes for research and development professionals. Always consult the Safety Data Sheet (SDS) before handling this chemical.

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